molecular formula C7H3BrClFO B2531836 4-Bromo-5-chloro-2-fluorobenzaldehyde CAS No. 1603584-72-0

4-Bromo-5-chloro-2-fluorobenzaldehyde

Cat. No.: B2531836
CAS No.: 1603584-72-0
M. Wt: 237.45
InChI Key: AJGYCHJPYQRCMC-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is commonly used in various chemical synthesis processes due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-chloro-2-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-fluorobenzaldehyde, followed by selective bromination and chlorination. The reaction typically requires the use of halogenating agents such as bromine and chlorine under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents safely. The process is optimized to achieve high yields and purity of the final product, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzaldehydes with different functional groups replacing the halogens.

    Oxidation: 4-Bromo-5-chloro-2-fluorobenzoic acid.

    Reduction: 4-Bromo-5-chloro-2-fluorobenzyl alcohol.

Scientific Research Applications

4-Bromo-5-chloro-2-fluorobenzaldehyde is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzaldehyde largely depends on its reactivity towards different chemical reagents. The presence of electron-withdrawing halogen atoms makes the aldehyde group more susceptible to nucleophilic attack, facilitating various substitution and addition reactions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reagents and conditions used .

Comparison with Similar Compounds

  • 2-Bromo-5-chlorobenzaldehyde
  • 2-Chloro-4-fluorobenzaldehyde
  • 4-Bromo-2-fluorobenzaldehyde

Comparison: 4-Bromo-5-chloro-2-fluorobenzaldehyde is unique due to the specific arrangement of halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in selective halogenation reactions and serves as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-5-chloro-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGYCHJPYQRCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603584-72-0
Record name 4-bromo-5-chloro-2-fluorobenzaldehyde
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